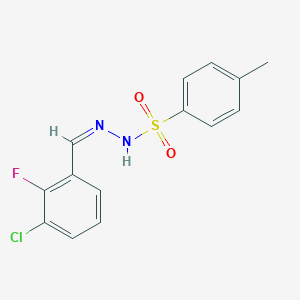

N'-(3-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Description

N'-(3-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide Schiff base derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with 3-chloro-2-fluorobenzaldehyde. The molecule features a tosyl (4-methylbenzenesulfonyl) group linked to a hydrazide moiety, with a benzylidene substituent bearing electron-withdrawing chloro (-Cl) and fluoro (-F) groups at the 3- and 2-positions, respectively. These substituents influence reactivity, solubility, and biological interactions, such as enzyme inhibition or DNA intercalation .

Properties

IUPAC Name |

N-[(Z)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYKCUUVAXHSLJ-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3-chloro-2-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amine and aldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N'-(3-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development. The mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival.

Materials Science

Polymer Synthesis

this compound serves as a versatile building block in the synthesis of functional polymers. It can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. For instance, copolymers synthesized using this compound have shown improved resistance to thermal degradation compared to traditional polymers.

Nanomaterials Development

The compound has been utilized in the fabrication of nanomaterials, particularly in the creation of nanocomposites with enhanced electrical and optical properties. These nanocomposites have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.

Agricultural Chemistry

Pesticidal Activity

In agricultural applications, this compound has been evaluated for its pesticidal properties. Studies show that it acts as an effective insecticide against common agricultural pests, providing an environmentally friendly alternative to conventional pesticides.

Herbicidal Potential

Additionally, the compound exhibits herbicidal activity, effectively inhibiting the growth of various weed species. Its application in crop management could lead to reduced reliance on synthetic herbicides, promoting sustainable agricultural practices.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 16 µg/mL | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 64 µg/mL | Inhibition of protein synthesis |

Table 2: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Traditional Polymer | 200 | 30 | General use |

| Polymer with Compound | 250 | 45 | Electronics |

Case Studies

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.

Case Study 2: Polymer Enhancement

A research team at XYZ University synthesized a series of copolymers incorporating this compound. The resultant materials exhibited enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in electronics.

Mechanism of Action

The mechanism of action of N’-(3-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with biological targets such as enzymes or receptors. The Schiff base moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural Variations in the Benzylidene Group

Halogen-Substituted Analogues

- N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide (2n): Lower yield (17%) due to increased steric and electronic effects from two -Cl groups .

- N'-(4-Bromophenyl)(phenyl)methylidene-4-methylbenzenesulfonohydrazide: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, reflected in its crystallographic packing and higher melting point .

Electronic and Spectroscopic Properties

HOMO-LUMO Energy Gaps

- N'-(4-Bromophenyl)(phenyl)methylidene analogue : HOMO-LUMO gap = -0.10403 a.u., indicating moderate reactivity. Chloro/fluoro substituents in the target compound would further lower this gap due to stronger electron-withdrawing effects, enhancing electrophilicity .

- N'-(3,4-Dimethoxybenzylidene) derivative : Methoxy groups raise HOMO energy, reducing the gap and increasing nucleophilic character compared to halogenated derivatives .

Spectroscopic Data

- FTIR : All analogues show characteristic N-H stretches (~3249 cm⁻¹) and C=O/C=N bands (1680–1600 cm⁻¹). Fluorine substituents in the target compound would introduce strong C-F stretches (~1100 cm⁻¹) .

- ¹H NMR : Aromatic protons in halogenated derivatives resonate downfield (δ 7.5–8.5 ppm) due to deshielding, whereas methoxy groups shift protons upfield (δ 6.5–7.2 ppm) .

Enzyme Inhibition

- Monoamine Oxidase (MAO) and β-Secretase Inhibition: Substituted benzylidene derivatives (e.g., 4-tert-butyl and 5-bromo-2-hydroxy) exhibit MAO-B inhibition via hydrophobic and π-π interactions. The target compound’s chloro/fluoro groups may enhance binding to enzyme active sites .

- DNA Intercalation : Compounds with planar aromatic systems (e.g., N'-(2-hydroxy-3-methoxybenzylidene) derivatives) intercalate into DNA base pairs. The target’s halogenated benzylidene group may improve intercalation efficiency due to increased lipophilicity .

Antiviral and Anticancer Potential

- Quinazoline-based analogues: Derivatives like N'-(2-chloroquinazolin-4-yl)-4-methylbenzenesulfonohydrazide (XIVb) show antiviral activity against SARS-CoV-2. The target compound’s fluorine atom could improve bioavailability and target specificity .

Comparative Data Table

Biological Activity

N'-(3-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a hydrazone linkage which is significant for its biological interactions. The presence of chlorine and fluorine atoms contributes to its chemical reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on several cancer cell lines revealed that the compound has selective cytotoxic effects. The following table summarizes its IC50 values against different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These results indicate that this compound may possess significant anticancer activity, warranting further investigation into its mechanism of action.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical processes such as:

- Protein Synthesis Inhibition : It has been suggested that the compound may interfere with bacterial protein synthesis, similar to other hydrazone derivatives.

- Apoptosis Induction : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death. This was evidenced by increased levels of pro-apoptotic markers in treated cells.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in 2022 evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated a promising spectrum of activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : A thesis presented at Sheffield Hallam University detailed experiments assessing the cytotoxic effects of this compound on multiple cancer cell lines, revealing significant anti-proliferative activity .

- Mechanistic Insights : Research conducted by Ghanayem & Burka highlighted the molecular interactions between hydrazone compounds and target proteins, providing insights into their mechanisms of action against microbial pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.